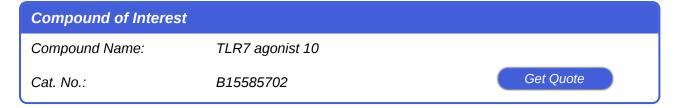


Structure-activity relationship of TLR7 agonist 10

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An In-depth Technical Guide on the Structure-Activity Relationship of Imidazoquinoline-Based TLR7 Agonists

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of a series of human Toll-like receptor 7 (TLR7) agonists based on the imidazoquinoline scaffold. The content is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, medicinal chemistry, and vaccine development.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. [1] TLR7, which is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), recognizes single-stranded RNA (ssRNA) viruses. [2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines, thereby linking the innate and adaptive immune responses. [2][3] Small molecule TLR7 agonists are of significant interest as vaccine adjuvants and immunotherapies for viral infections and cancer due to their potent immunostimulatory properties. [2][4][5]

The imidazoquinoline class of compounds represents a well-studied scaffold for TLR7 agonism. This guide focuses on the SAR of a series of N1- and C2-substituted imidazoquinoline analogs, providing insights into the structural modifications that influence their potency and efficacy.



TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of the transcription factors NF-kB and IRF7. Activation of these transcription factors results in the expression of genes encoding for type I interferons and other inflammatory cytokines.



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Caption: TLR7 Signaling Pathway.

Structure-Activity Relationship (SAR) of Imidazoquinoline Analogs

A systematic SAR study of imidazoquinoline analogs reveals key structural features that govern their TLR7 agonistic activity. The core scaffold consists of an imidazo[4,5-c]quinoline ring system. Modifications at the N1 and C2 positions, as well as on the quinoline ring, have been explored to optimize potency.

Core Scaffold Modifications

- 4-Amino Group: The 4-amino group on the quinoline ring is essential for activity. Its
 replacement with groups like -NMe, -OH, or -SMe leads to a significant loss of potency.[2][6]
- Imidazole Ring: Replacement of the imidazole ring with a triazole or a cyclic urea results in a complete loss of TLR7 agonistic activity.[2][6]



N1 and C2 Substituent Modifications

A series of analogs with varying substituents at the N1 and C2 positions were synthesized and evaluated for their ability to activate human TLR7. The following table summarizes the SAR data for a representative set of compounds.

Compound	N1 Substituent	C2 Substituent	hTLR7 EC50 (nM)
1	-CH2-Ph	-CH3	>10000
2	-CH2-Ph	-C2H5	2800
3	-CH2-Ph	-n-C3H7	250
4	-CH2-Ph	-n-C4H9	30
5	-CH2-Ph	-n-C5H11	240
6	-CH2-Ph	-n-C6H13	1200
7	-n-C4H9	-CH2-Ph	8.6

Data is representative and compiled from published SAR studies for illustrative purposes.[2][4] [6]

The data clearly indicates a strong dependence of TLR7 activity on the length of the C2-alkyl substituent when an N1-benzyl group is present. A C2-n-butyl group (Compound 4) was found to be optimal for potency.[2][6] Interestingly, transposition of the N1 and C2 substituents, as seen in Compound 7, led to a significant increase in potency, highlighting a distinct binding orientation within the TLR7 receptor.[2][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the TLR7 agonists.

Human TLR7 Reporter Gene Assay

This assay is used to determine the potency of compounds in activating the human TLR7 receptor.



- Cell Line: HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
- Methodology:
 - HEK293-hTLR7 cells are seeded in 96-well plates and incubated overnight.
 - Compounds are serially diluted in DMSO and then further diluted in assay medium.
 - The cell culture medium is replaced with the compound-containing medium, and the plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
 - After incubation, the supernatant is collected, and the SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
 - The EC50 values are calculated from the dose-response curves using a non-linear regression analysis.

IFN-α Induction in Human Whole Blood

This assay measures the ability of the compounds to induce the production of IFN- α , a key cytokine in the TLR7 signaling pathway.

- Methodology:
 - Freshly drawn human whole blood is collected from healthy donors.
 - The blood is diluted with RPMI 1640 medium.
 - Serial dilutions of the test compounds are added to the diluted blood in 96-well plates.
 - The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
 - After incubation, the plasma is separated by centrifugation.
 - \circ The concentration of IFN- α in the plasma is quantified using a commercial ELISA kit.

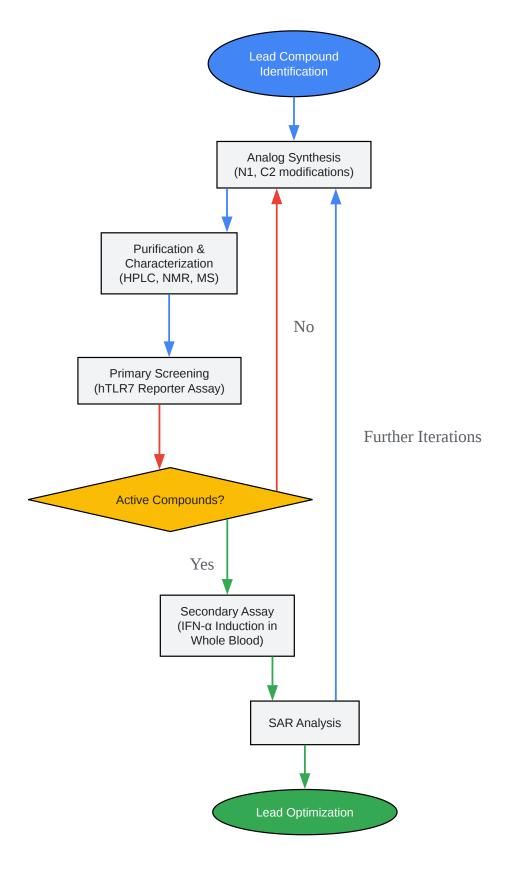


 $\circ~$ The results are expressed as the concentration of IFN- α (pg/mL) induced by each compound concentration.

Experimental Workflow for SAR Studies

The general workflow for conducting SAR studies on novel TLR7 agonists is depicted below.





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Caption: General workflow for SAR studies.



Conclusion

The structure-activity relationship of imidazoquinoline-based TLR7 agonists has been systematically explored. The 4-amino group on the quinoline ring and the integrity of the imidazole ring are crucial for activity. The potency of these compounds can be finely tuned by modifying the substituents at the N1 and C2 positions. A clear relationship between the alkyl chain length at the C2 position and TLR7 agonistic potency has been established, with the n-butyl group being optimal in the N1-benzyl series. The transposition of these substituents can lead to a significant enhancement in activity. These findings provide a valuable framework for the design and development of novel and potent TLR7 agonists for therapeutic applications.

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